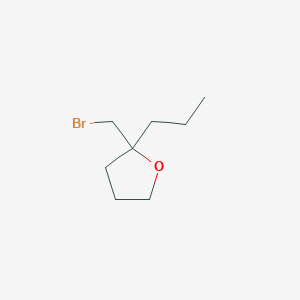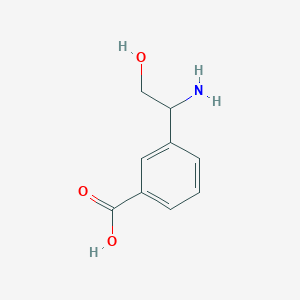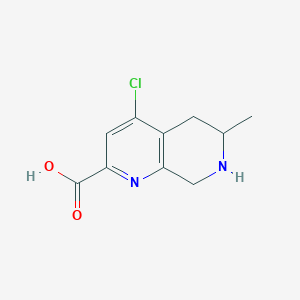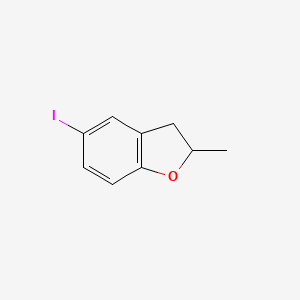![molecular formula C16H22N2O5 B13194837 tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylchloroformate with a suitable amine to form the intermediate carbamate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group in tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing enzyme inhibitors .
Comparación Con Compuestos Similares
- tert-Butyl (4-nitrophenyl)sulfonylcarbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is unique due to its specific substitution pattern and functional groups. The presence of the nitrophenyl group and the oxopentyl chain imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H22N2O5 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-5-4-6-14(19)12-7-9-13(10-8-12)18(21)22/h7-10H,4-6,11H2,1-3H3,(H,17,20) |
Clave InChI |
ZHGFNJXCLCVJTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)







![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
